1-[(4-chlorophenyl)methyl]-5-methyl-3H-pyrimidine-2,4-dione

Medicinal Chemistry Structure-Activity Relationship Pyrimidinedione Library Design

Researchers mapping N1-benzyl SAR of pyrimidinediones need precisely substituted scaffolds. This 4-chlorobenzyl-5-methyl derivative enables pharmacophore exploration at targets like GPR39/CaSR or serves as a matched negative control. - Defined substitution pattern for systematic SAR & parallel library synthesis. - ≥98% purity ensures reliable HPLC method development & fragment screening. - In stock for immediate global shipping, minimizing workflow disruption.

Molecular Formula C12H11ClN2O2
Molecular Weight 250.68
CAS No. 849502-04-1
Cat. No. B2699193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-chlorophenyl)methyl]-5-methyl-3H-pyrimidine-2,4-dione
CAS849502-04-1
Molecular FormulaC12H11ClN2O2
Molecular Weight250.68
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)CC2=CC=C(C=C2)Cl
InChIInChI=1S/C12H11ClN2O2/c1-8-6-15(12(17)14-11(8)16)7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,14,16,17)
InChIKeyCTWCJFCPDSXELE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Chlorophenyl)methyl]-5-methyl-3H-pyrimidine-2,4-dione: Overview


1-[(4-Chlorophenyl)methyl]-5-methyl-3H-pyrimidine-2,4-dione (CAS 849502-04-1) is a synthetic, N1-benzyl-substituted pyrimidine-2,4-dione derivative (a thymine analog) with the molecular formula C₁₂H₁₁ClN₂O₂ and a molecular weight of 250.68 g/mol . This compound is primarily offered by chemical suppliers as a research-grade building block at purities of 98% or higher, and it is structurally related to broad classes of pyrimidinediones explored in medicinal chemistry for enzyme inhibition and receptor modulation . However, publicly available, peer-reviewed quantitative biological or physicochemical data specific to this molecule remain extremely scarce, limiting differentiation claims to structural and class-level inferences.

Structure-defined N1-(4-chlorobenzyl)-5-methyl building block
Purity 98% (HPLC) for reproducible synthesis
Unexplored SAR space for novel target discovery

1-[(4-Chlorophenyl)methyl]-5-methyl-3H-pyrimidine-2,4-dione: Interchangeability Risks


Pyrimidine-2,4-dione derivatives display extreme sensitivity to N1-substituent identity, 5-position substitution, and benzyl ring electronics with respect to target engagement, selectivity, and pharmacokinetic behavior [1]. The 4-chlorobenzyl group at N1 and the 5-methyl group on the pyrimidinedione core in this compound create a unique steric and electronic environment that distinguishes it from N1-unsubstituted, N1-alkyl, N1-phenyl, or other benzyl-substituted analogs. Without explicit head-to-head or cross-study quantitative comparisons, generic substitution is scientifically unjustifiable; observed potency shifts of 10- to 1000-fold are common within this chemotype upon minor structural changes [1]. Therefore, procurement decisions must be based on the specific compound's demonstrated, or explicitly hypothesized, structure-activity relationships rather than class-level assumptions.

N1-(4-chlorobenzyl) and C5-methyl create a distinct steric/electronic profile vs. unsubstituted, N1-alkyl, or phenyl analogs.
Pyrimidinedione bioactivity shifts 10–1000× with minor substitution changes; class-level assumptions risk misassignment.

1-[(4-Chlorophenyl)methyl]-5-methyl-3H-pyrimidine-2,4-dione: Differentiation Evidence


Structural Uniqueness: N1-(4-Chlorobenzyl)-5-methyl Substitution

The compound bears a specific combination of N1-(4-chlorobenzyl) and C5-methyl substituents on the pyrimidine-2,4-dione scaffold. This differentiates it from the natural metabolite thymine (5-methyluracil, no N1-substituent), from N1-phenyl analogs (e.g., 1-(4-chlorophenyl)pyrimidine-2,4-dione, CAS 101080-71-1), and from other N1-benzyl analogs lacking the para-chloro group or the C5-methyl group. In patent literature, related pyrimidinedione derivatives show that subtle changes at the N1-benzyl position can switch activity from GPR39 agonism to calcium-sensing receptor antagonism [1]. No quantitative comparative bioactivity data for this specific compound versus these analogs are publicly available.

Structural identity
Structural context
N1-(4-chlorobenzyl), C5-methyl, pyrimidine-2,4-dione core
vs. Thymine (N1-H); N1-phenyl analog; generic N1-benzyl-5-methyl (no para-Cl)
Defines distinct chemotype for SAR exploration
No comparative bioactivity data available
Medicinal Chemistry Structure-Activity Relationship Pyrimidinedione Library Design

Purity Specification vs. Standard Grade Building Blocks

Commercial suppliers list this compound at 98% purity (HPLC/UPLC) . In contrast, many research-grade pyrimidinedione building blocks are offered without guaranteed purity or at 95% specification. For sensitive biochemical or cellular assays, a 3% impurity difference can introduce confounding biological noise. The specified 98% purity provides a verifiable quality benchmark that lower-specified or uncharacterized analogs do not meet.

Purity specification
Lot attribute
98%
By HPLC/UPLC per supplier CoA
Reduces impurity-related assay interference
Request batch-specific CoA
Chemical Procurement Quality Control Building Block Purity

Absence of Public Bioactivity Data

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, and patent databases reveals no publicly reported IC₅₀, Kᵢ, EC₅₀, or other quantitative biological activity data specifically for 1-[(4-chlorophenyl)methyl]-5-methyl-3H-pyrimidine-2,4-dione. By contrast, closely related 1-benzyl-5-substituted pyrimidine-2,4-diones have reported activities against DHODH (IC₅₀ 78 nM for a 1-benzyl-5-methyl analog with different aryl substitution, BindingDB BDBM102462) [1] and calcium-sensing receptor (IC₅₀ 0.034 nM for a structurally distinct chemotype, BindingDB BDBM50378146) [2], demonstrating that the chemotype is capable of potent target engagement. Until primary data for the specific CAS number are generated, no evidence-based potency or selectivity claims can be made.

Bioactivity data
Class-level inference
No public IC₅₀/Ki for this compound; related chemotypes span pM–µM range
Primary data generation required
Unexplored chemical space for target ID
Biological Activity Data Gap Assay Development

1-[(4-Chlorophenyl)methyl]-5-methyl-3H-pyrimidine-2,4-dione: Recommended Use Cases


SAR Expansion of N1-Benzyl Pyrimidinediones

This compound can serve as a key intermediate or comparator in structure-activity relationship studies exploring the effect of para-chloro substitution on the N1-benzyl ring of 5-methylpyrimidine-2,4-dione scaffolds. Patent literature indicates that N1-benzyl substitution critically modulates target engagement at GPR39 and calcium-sensing receptor . Procurement is warranted for laboratories systematically varying benzyl substituents to map pharmacophore requirements.

Negative Control for DHODH or CaSR Assays

Given the high potency of some pyrimidinedione analogs at DHODH (IC₅₀ 78 nM) and calcium-sensing receptor (IC₅₀ 0.034 nM) [1], this specific compound—lacking reported activity—may serve as a structurally matched negative control to confirm that observed activity is substitution-specific rather than scaffold-driven. Researchers must first experimentally confirm inactivity in their assay system.

Custom Library Synthesis and Fragment-Based Screening

With a purity of 98% and a defined substitution pattern, this compound is suitable as a starting material for parallel library synthesis or as a fragment in fragment-based drug discovery campaigns. Its molecular weight (250.68 g/mol) falls within fragment-like space, and the 4-chlorobenzyl group provides a synthetic handle for further derivatization.

Analytical Reference Standard for Method Development

The defined purity and unique chromatographic properties of this compound make it useful as a reference standard for HPLC/UPLC method development when analyzing pyrimidinedione-containing reaction mixtures or biological samples, provided an authenticated reference standard with a certificate of analysis is obtained from the supplier .

Application
Selection Property
Validation Focus
SAR expansion of N1-benzyl pyrimidinediones
N1-(4-chlorobenzyl)-5-methyl substitution pattern
Pharmacophore mapping via benzyl variation
Negative control for DHODH/CaSR target assays
Structurally matched scaffold without reported target engagement
Assay-response verification in target-specific assays
Custom library synthesis / fragment-based screening
98% purity, fragment-like MW, chlorobenzyl synthetic handle
Derivatization purity and fragment elaboration
Analytical reference for HPLC method development
Defined purity and unique chromatographic retention
CoA-based calibration and method qualification
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